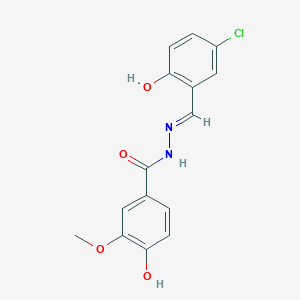![molecular formula C21H20N4OS B6008955 4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6008955.png)
4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PPTT, and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of PPTT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. PPTT has been found to inhibit the activity of various kinases, including Akt, ERK, and JNK, and to induce the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects:
PPTT has been found to have a range of biochemical and physiological effects in various cell types. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPTT has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
PPTT has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective. PPTT is also stable and can be stored for long periods of time without degradation. However, PPTT does have some limitations for use in lab experiments. It is a highly reactive compound that can react with other molecules in the cell, potentially leading to non-specific effects. Additionally, PPTT has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on PPTT. One area of research is the development of more potent analogs of PPTT that can be used for the treatment of cancer. Another area of research is the exploration of the mechanism of action of PPTT, which is not fully understood. Additionally, research is needed to explore the potential applications of PPTT in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, PPTT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PPTT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on PPTT, including the development of more potent analogs and the exploration of its mechanism of action in more detail.
合成方法
The synthesis of PPTT involves the reaction of 3-propoxyaniline with 2-chloro-4-quinolinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to yield the final product, PPTT. The synthesis of PPTT has been optimized to yield a high purity product with a good yield.
科学研究应用
PPTT has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PPTT has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
4-methyl-3-[2-(3-propoxyphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-11-26-15-8-6-7-14(12-15)19-13-17(20-23-24-21(27)25(20)2)16-9-4-5-10-18(16)22-19/h4-10,12-13H,3,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMMSFDAXGTRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-difluorobenzyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008880.png)

![3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6008904.png)
![2-[1-cyclopentyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6008910.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,6-trifluorobenzamide](/img/structure/B6008936.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6008943.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6008954.png)
![4-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6008959.png)
![2,2'-[1,6-bis(methylamino)-1,6-hexanediylidene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6008965.png)
![2-{4-(1H-benzimidazol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6008967.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6008976.png)
![(3,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6008979.png)